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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The addition of organolithium reagents to carbonyl compounds is a cornerstone of organic

synthesis, enabling the formation of new carbon-carbon bonds with a high degree of control.

Understanding the intricate mechanistic details of this fundamental reaction is paramount for

optimizing existing synthetic routes and designing novel transformations. This technical guide

provides a comprehensive computational analysis of the addition of organolithium compounds

to formaldehyde, a model system that encapsulates the key features of this reaction class.

Drawing upon data from density functional theory (DFT) and ab initio studies, this document

offers a detailed exploration of the reaction mechanism, energetics, and the influence of the

organolithium reagent's structure and aggregation state.

The Reaction Mechanism: A Step-by-Step
Computational Perspective
Computational studies have elucidated a multi-step mechanism for the addition of

organolithium reagents to formaldehyde. The reaction does not proceed through a simple,

direct nucleophilic attack. Instead, it involves the formation of a pre-reaction complex, followed

by a transition state, ultimately leading to the lithium alkoxide product.

A crucial aspect of organolithium chemistry is the tendency of these reagents to exist as

aggregates in solution. The most common forms are monomers and dimers, and their reactivity

profiles differ significantly.
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Monomeric Organolithium Addition
The reaction of a monomeric organolithium species with formaldehyde begins with the

formation of a pre-reaction complex where the lithium cation coordinates to the oxygen atom of

the carbonyl group. This initial association is an exothermic process. From this complex, the

system proceeds through a four-membered ring transition state, where the carbon atom of the

organolithium reagent forms a new bond with the carbonyl carbon. This is the rate-determining

step of the reaction. Finally, the system relaxes to the stable lithium alkoxide product. This

overall process is highly exothermic.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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